molecular formula C10H13FO2 B8032460 3-Butoxy-2-fluorophenol

3-Butoxy-2-fluorophenol

Cat. No.: B8032460
M. Wt: 184.21 g/mol
InChI Key: MDPZXZDPLNNMAI-UHFFFAOYSA-N
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Description

3-Butoxy-2-fluorophenol is a substituted phenol derivative featuring a fluorine atom at the 2-position and a butoxy group (-OC₄H₉) at the 3-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the steric and electron-donating characteristics of the butoxy substituent. Such structural attributes influence its physicochemical properties, including solubility, acidity (pKa), and reactivity. While direct literature on this specific compound is sparse, its behavior can be inferred from structurally analogous phenols, such as 2-fluorophenol and 3-fluoro-2-methylphenol .

Properties

IUPAC Name

3-butoxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZXZDPLNNMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-2-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 2-fluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexanol derivative.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amino or thio derivatives of the phenol.

Scientific Research Applications

3-Butoxy-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Butoxy-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-butoxy-2-fluorophenol, a comparative analysis with structurally related phenol derivatives is provided below. Key differences in substituents, properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 2-F, 3-OButoxy C₁₀H₁₃FO₂ Not available Likely moderate solubility in organic solvents; potential use in agrochemicals or polymer stabilizers (inferred from analogs)
2-Fluorophenol 2-F C₆H₅FO 367-12-4 pKa ~8.3; used as a precursor in pharmaceuticals and dyes
3-Fluoro-2-methylphenol 2-CH₃, 3-F C₇H₇FO 2365-74-4 Higher lipophilicity; intermediate in pesticide synthesis
2-Hydroxy-4-methoxybenzophenone 2-OH, 4-OCH₃, benzophenone backbone C₁₄H₁₂O₃ 131-57-7 UV-absorbing properties; common in sunscreens
2-Methoxyethanol -OCH₃, -CH₂CH₂OH C₃H₈O₂ 109-86-4 High water solubility; industrial solvent

Key Observations

Substituent Effects on Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of phenolic -OH compared to unsubstituted phenol. For example, 2-fluorophenol has a pKa of ~8.3 vs. phenol’s ~9.95 . This compound is expected to exhibit even lower acidity due to the electron-donating butoxy group partially counteracting fluorine’s effect.

Solubility and Lipophilicity: The butoxy group in this compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 3-fluoro-2-methylphenol ). This property may favor its use in hydrophobic matrices or slow-release formulations.

Applications: Unlike 2-hydroxy-4-methoxybenzophenone (a UV absorber) , this compound’s applications are speculative but may align with agrochemical intermediates or specialty polymer additives.

Synthetic Challenges: The steric bulk of the butoxy group complicates synthesis compared to smaller analogs like 2-fluorophenol. Reactions may require optimized conditions (e.g., phase-transfer catalysis) to ensure regioselectivity.

Research Findings and Gaps

  • Thermal Stability: No direct data exist for this compound, but analogs like 2-methoxyethanol suggest sensitivity to oxidative degradation.

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